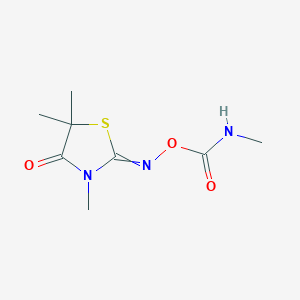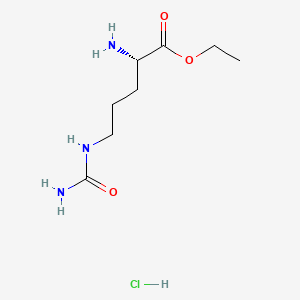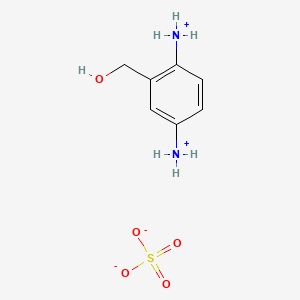
2-Methyl-4-(trifluormethylthio)phenol
Übersicht
Beschreibung
“2-Methyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C8H7F3OS . It is used in various scientific research fields due to its unique properties.
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-4-(trifluoromethylthio)phenol” often involves oxidative trifluoromethylation reactions . The electrophilic aromatic ring trifluoromethylation of various substituted phenols can be accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethylthio)phenol” consists of a phenol group with a trifluoromethylthio substituent at the 4-position and a methyl group at the 2-position . The exact 3D structure may require further computational or experimental studies for confirmation.
Chemical Reactions Analysis
The trifluoromethylthiolation of arenes is a key reaction involving compounds like “2-Methyl-4-(trifluoromethylthio)phenol”. This reaction can be catalyzed by iron (III) chloride and diphenyl selenide . Additionally, some transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide have been reported, yielding bromo-, iodo-, nitro-, and benzyl substituted products .
Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethylthio)phenol” has a molecular weight of 208.2 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., may require specific experimental measurements or predictions from computational chemistry studies.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Methyl-4-(trifluormethylthio)phenol: ist eine wertvolle Verbindung in der organischen Synthese. Es dient als Baustein für die Herstellung verschiedener chemischer Strukturen aufgrund seiner reaktiven Phenolgruppe und des Vorhandenseins der Trifluormethylthio-Einheit . Diese Verbindung kann zur Synthese komplexerer Moleküle verwendet werden, darunter Pharmazeutika und Agrochemikalien. Seine einzigartige Struktur ermöglicht selektive Reaktionen, insbesondere bei der elektrophilen aromatischen Substitution, die nützlich ist, um zusätzliche funktionelle Gruppen in den Phenolring einzuführen .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Synthese von Arzneimittelzwischenprodukten verwendet . Die Trifluormethylthiogruppe ist dafür bekannt, die Lipophilie und metabolische Stabilität pharmazeutischer Verbindungen zu verbessern. Dies kann zu verbesserten pharmakokinetischen Eigenschaften bei potenziellen Arzneimittelkandidaten führen, was diese Verbindung zu einem wichtigen Beitrag zur Entwicklung neuer Medikamente macht .
Landwirtschaft
Die Verbindung findet Anwendungen in der Landwirtschaft als Zwischenprodukt bei der Synthese von Pestiziden und Insektiziden . Seine Trifluormethylthiogruppe ist in dieser Hinsicht besonders wirksam, da sie zur Bildung von Verbindungen mit verstärkter Aktivität gegen eine Vielzahl von Schädlingen beitragen kann, wodurch Feldfrüchte geschützt und die Erträge verbessert werden.
Materialwissenschaften
In der Materialwissenschaft wird This compound für sein Potenzial bei der Herstellung fortschrittlicher Materialien untersucht . Die Einarbeitung von fluorierten Einheiten wie der Trifluormethylthiogruppe kann zu Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhte Beständigkeit gegen Lösungsmittel und Chemikalien, was für die Entwicklung spezialisierter Beschichtungen und Polymere vorteilhaft ist.
Umweltwissenschaften
Diese Verbindung ist auch in der Forschung im Bereich der Umweltwissenschaften relevant. Es kann verwendet werden, um das Umweltverhalten fluorierter Verbindungen zu untersuchen, die aufgrund ihrer Persistenz und ihres möglichen Bioakkumulierungspotenzials von Interesse sind . Das Verständnis des Verhaltens solcher Verbindungen in der Umwelt ist entscheidend für die Bewertung ihrer Auswirkungen und die Entwicklung sicherer und nachhaltigerer Chemikalien.
Analytische Chemie
Schließlich kann This compound in der analytischen Chemie als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken wie NMR, HPLC, LC-MS und UPLC verwendet werden . Seine klar definierte Struktur und seine Eigenschaften machen es für die Methodenentwicklung und Kalibrierung geeignet.
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethylthio)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, “2-Methyl-4-(trifluoromethylthio)phenol” and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLBUCOJDWVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654255 | |
| Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-96-6 | |
| Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)







![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)





